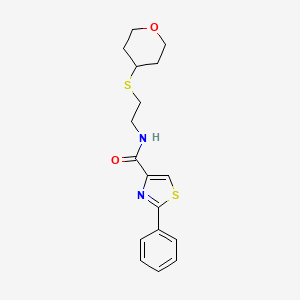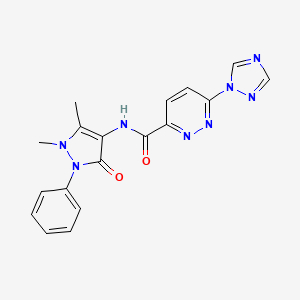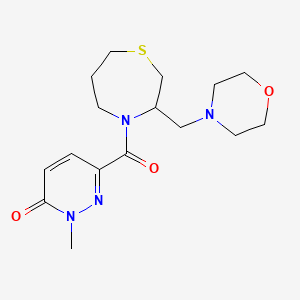
2-methyl-6-(3-(morpholinomethyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-6-(3-(morpholinomethyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPTP and is a pyridazinone derivative.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
A notable application of this compound involves the synthesis of novel heterocyclic compounds, which are critical in drug development and material science. Studies have shown the ability of related compounds to serve as precursors for the synthesis of a wide range of heterocyclic structures. For instance, compounds with similar functionalities have been synthesized to evaluate their analgesic and anti-inflammatory activities, showcasing the potential of these compounds in medicinal chemistry (Demchenko et al., 2015). Additionally, research on the synthesis of new nitrogen-bridged heterocycles, such as 10aH-Pyrido(1,2-d)(1,4)thiazepine derivatives, reveals the compound's utility in creating bioactive molecules (Kakehi et al., 1993).
Drug Discovery and Development
This compound's structural motif is instrumental in drug discovery, particularly for its role in synthesizing polysubstituted pyridazinones. These derivatives have applications in exploring new therapeutic agents due to their potential biological activities. The sequential nucleophilic substitution methodology allows for the creation of diverse polyfunctional systems, which could be tailored for specific pharmacological targets (Pattison et al., 2009).
Agricultural Chemistry
In the realm of agricultural chemistry, derivatives of the compound have been explored for their insecticidal properties. For example, pyridine derivatives have been synthesized and tested for their efficacy against pests such as the cowpea aphid, showcasing the compound's potential in developing new agrochemicals (Bakhite et al., 2014).
Material Science
In material science, the compound's derivatives have been utilized in the synthesis of copolymeric systems for applications in ultraviolet-curable pigmented coatings. These systems demonstrate the versatility of the compound in creating materials with specific properties, such as photoinitiation efficiency, which is crucial for various industrial applications (Angiolini et al., 1997).
Eigenschaften
IUPAC Name |
2-methyl-6-[3-(morpholin-4-ylmethyl)-1,4-thiazepane-4-carbonyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3S/c1-18-15(21)4-3-14(17-18)16(22)20-5-2-10-24-12-13(20)11-19-6-8-23-9-7-19/h3-4,13H,2,5-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKZXKYWUJQVDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCCSCC2CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

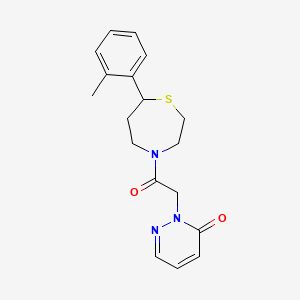
![7-Butyl-8-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/structure/B2675080.png)
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethylphenyl)methanone](/img/structure/B2675084.png)

![2-[3-Methoxycarbonyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid](/img/structure/B2675089.png)
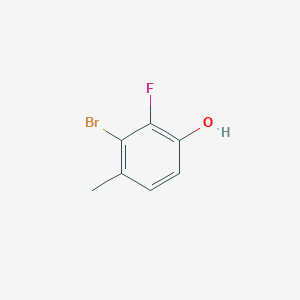

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2675092.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2675093.png)
![N-[4-(2-thienyl)-2-pyrimidinyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2675095.png)
![N-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/no-structure.png)
